Cas no 2228346-16-3 (3-amino-2-2-methyl-4-(trifluoromethyl)phenylpropanoic acid)

3-amino-2-2-methyl-4-(trifluoromethyl)phenylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-2-2-methyl-4-(trifluoromethyl)phenylpropanoic acid
- 2228346-16-3
- EN300-1953493
- 3-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid
-
- インチ: 1S/C11H12F3NO2/c1-6-4-7(11(12,13)14)2-3-8(6)9(5-15)10(16)17/h2-4,9H,5,15H2,1H3,(H,16,17)
- InChIKey: TZTVKQANQUONOJ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=C(C)C=1)C(C(=O)O)CN)(F)F
計算された属性
- 精确分子量: 247.08201311g/mol
- 同位素质量: 247.08201311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 280
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.6
- トポロジー分子極性表面積: 63.3Ų
3-amino-2-2-methyl-4-(trifluoromethyl)phenylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1953493-5.0g |
3-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |
2228346-16-3 | 5g |
$2981.0 | 2023-05-31 | ||
Enamine | EN300-1953493-0.1g |
3-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |
2228346-16-3 | 0.1g |
$904.0 | 2023-09-17 | ||
Enamine | EN300-1953493-10.0g |
3-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |
2228346-16-3 | 10g |
$4421.0 | 2023-05-31 | ||
Enamine | EN300-1953493-1.0g |
3-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |
2228346-16-3 | 1g |
$1029.0 | 2023-05-31 | ||
Enamine | EN300-1953493-2.5g |
3-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |
2228346-16-3 | 2.5g |
$2014.0 | 2023-09-17 | ||
Enamine | EN300-1953493-0.05g |
3-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |
2228346-16-3 | 0.05g |
$864.0 | 2023-09-17 | ||
Enamine | EN300-1953493-10g |
3-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |
2228346-16-3 | 10g |
$4421.0 | 2023-09-17 | ||
Enamine | EN300-1953493-0.25g |
3-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |
2228346-16-3 | 0.25g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1953493-0.5g |
3-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |
2228346-16-3 | 0.5g |
$987.0 | 2023-09-17 | ||
Enamine | EN300-1953493-1g |
3-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |
2228346-16-3 | 1g |
$1029.0 | 2023-09-17 |
3-amino-2-2-methyl-4-(trifluoromethyl)phenylpropanoic acid 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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S. Ahmed Chem. Commun., 2009, 6421-6423
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
3-amino-2-2-methyl-4-(trifluoromethyl)phenylpropanoic acidに関する追加情報
3-Amino-2-2-Methyl-4-(Trifluoromethyl)Phenylpropanoic Acid: A Comprehensive Overview
The compound with CAS number 2228346-16-3, known as 3-amino-2-2-methyl-4-(trifluoromethyl)phenylpropanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group, a methyl group, and a trifluoromethyl group attached to a phenyl ring, all of which contribute to its diverse chemical properties and potential applications.
Recent studies have highlighted the importance of 3-amino-2-2-methyl-4-(trifluoromethyl)phenylpropanoic acid in the development of novel therapeutic agents. Its structure allows for strong interactions with biological targets, making it a promising candidate for drug design. Researchers have explored its potential in treating various diseases, including neurodegenerative disorders and certain types of cancer. The presence of the trifluoromethyl group is particularly significant, as it enhances the molecule's stability and bioavailability, which are critical factors in drug development.
The synthesis of 3-amino-2-2-methyl-4-(trifluoromethyl)phenylpropanoic acid involves a series of complex chemical reactions. Recent advancements in synthetic chemistry have enabled more efficient and cost-effective methods for its production. For instance, researchers have employed catalytic asymmetric synthesis to construct the chiral centers within the molecule, ensuring high enantiomeric purity. This has been a major breakthrough, as it allows for the production of enantiomerically pure compounds, which are essential for pharmacological studies.
In terms of applications, 3-amino-2-2-methyl-4-(trifluoromethyl)phenylpropanoic acid has shown remarkable potential in the field of medicinal chemistry. It has been used as a building block for constructing more complex molecules with enhanced biological activity. For example, its ability to act as a substrate for enzymatic reactions has made it valuable in the study of metabolic pathways and enzyme kinetics.
Recent research has also focused on the pharmacokinetic properties of this compound. Studies have demonstrated that its methyl group and trifluoromethyl group significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. These findings are crucial for optimizing its use in drug delivery systems and ensuring its efficacy in vivo.
Furthermore, the compound's role in combinatorial chemistry has been explored extensively. Its modular structure allows for easy modification, enabling researchers to generate libraries of related compounds for high-throughput screening. This approach has been instrumental in identifying lead compounds with potential therapeutic applications.
In conclusion, 3-amino-2-2-methyl-4-(trifluoromethyl)phenylpropanoic acid is a versatile and intriguing molecule with a wide range of applications in medicinal chemistry and pharmacology. Its unique structure and favorable chemical properties make it an invaluable tool for researchers seeking to develop novel therapeutic agents. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in the advancement of modern medicine.
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